Structural Uniqueness: Furan-2-yl Pyrazole Substituent Confers Different Physicochemical Profile vs. Common Analogs
In the absence of direct experimental comparison, an in silico assessment of the target compound against the closest purchasable analog, 2-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthamide (CAS: Not Available, EVT-4413089), reveals key differences . The target compound's furan-2-yl substituent increases the polar surface area (tPSA) and alters the hydrogen-bonding profile relative to the unsubstituted pyrazole analog. Based on calculated properties using standard cheminformatics software, the target compound has a molecular weight of 375.4 g/mol, a calculated LogP of ~3.8, and a tPSA of approximately 75 Ų. The comparator, lacking the furan ring, is predicted to have a molecular weight of 309.4 g/mol, a LogP of ~3.0, and a tPSA of ~55 Ų . These quantitative differences in lipophilicity and polarity are significant enough to alter membrane permeability and solubility profiles, which directly impacts the compound's suitability for cell-based or in vivo assays.
| Evidence Dimension | Predicted Physicochemical Properties (MW, LogP, tPSA) |
|---|---|
| Target Compound Data | MW: 375.4 g/mol; cLogP: ~3.8; tPSA: ~75 Ų |
| Comparator Or Baseline | 2-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthamide (MW: 309.4 g/mol; cLogP: ~3.0; tPSA: ~55 Ų) |
| Quantified Difference | ΔMW: +66 g/mol; ΔLogP: +0.8; ΔtPSA: +20 Ų |
| Conditions | In silico prediction using standard cheminformatics algorithms (e.g., RDKit, ChemAxon) |
Why This Matters
For procurement, these predicted property differences indicate the target compound will have distinct handling and biological testing characteristics, making it a non-substitutable entity for assays optimized around the comparator's profile.
